molecular formula C22H29N5O B2653214 N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 2034617-40-6

N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2653214
CAS No.: 2034617-40-6
M. Wt: 379.508
InChI Key: AFEKIIIWEMIIJY-UHFFFAOYSA-N
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Description

N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. Compounds in this class are often studied for their potential pharmacological properties, including their effects on the central nervous system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyridazine core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors.

    Introduction of the piperidine moieties: This step involves the alkylation or acylation of the pyridazine core with piperidine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its pharmacological properties.

    Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing nitro groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the compound.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its effects on biological systems, particularly its interaction with receptors or enzymes.

    Medicine: Potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(1-benzylpiperidin-4-yl)-6-(piperidin-1-yl)pyridazine-3-carboxamide analogs: Compounds with similar structures but different substituents.

    Other pyridazine derivatives: Compounds with the pyridazine core but different functional groups.

Uniqueness

This compound may have unique properties due to the specific arrangement of its functional groups, which could result in distinct pharmacological effects or chemical reactivity compared to similar compounds.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-6-piperidin-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O/c28-22(20-9-10-21(25-24-20)27-13-5-2-6-14-27)23-19-11-15-26(16-12-19)17-18-7-3-1-4-8-18/h1,3-4,7-10,19H,2,5-6,11-17H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEKIIIWEMIIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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